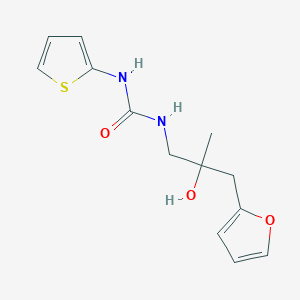

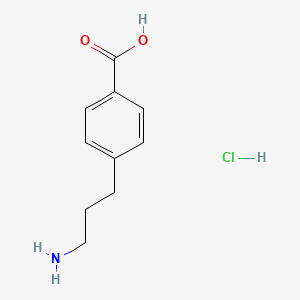

![molecular formula C26H28N4O2S B2530754 3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536705-34-7](/img/structure/B2530754.png)

3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one" is a complex organic molecule that appears to be related to the family of pyrimido[5,4-b]indole derivatives. These compounds are of interest due to their potential biological activities, which may include inhibitory effects on enzymes such as thymidylate synthase (TS), and possible antitumor and antibacterial properties .

Synthesis Analysis

The synthesis of related pyrimido[5,4-b]indole derivatives has been reported through reactions involving methyl 3-amino-1H-indole-2-carboxylates with various reagents such as aryl isocyanates, aryl isothiocyanates, and cyanamides . The process typically involves the formation of intermediates that can be further functionalized. For instance, the reaction with isothiocyanates yields 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which can undergo alkylation at the sulfur atom . This suggests a possible route for introducing the 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl group into the pyrimido[5,4-b]indole framework.

Molecular Structure Analysis

The molecular structure of pyrimido[5,4-b]indole derivatives is characterized by a fused ring system that includes a pyrimidine ring joined to an indole moiety. The indole and pyrimidine rings are known to be planar or nearly planar, which can influence the molecule's electronic properties and interactions with biological targets . The substituents on the pyrimido[5,4-b]indole core, such as the dimethylphenyl and methylpiperidinyl groups, can further modulate the molecule's biological activity by affecting its binding affinity and specificity.

Chemical Reactions Analysis

The chemical reactivity of pyrimido[5,4-b]indole derivatives can be influenced by the presence of functional groups that are amenable to further chemical transformations. For example, the presence of an amino group can lead to the formation of amides or other nitrogen-containing derivatives . The sulfur atom in the sulfanyl group may also participate in oxidative addition reactions, as seen in the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, where aryl thiols are appended to a key intermediate . These reactions are crucial for the diversification of the pyrimido[5,4-b]indole scaffold and the exploration of its potential as a pharmacophore.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The planarity of the indole and pyrimidine rings can contribute to the molecule's ability to stack or intercalate with other planar systems, such as nucleic acids or proteins . The presence of both lipophilic (dimethylphenyl and methylpiperidinyl groups) and potentially polar (sulfanyl group) substituents suggests a balance of hydrophobic and hydrophilic character, which can affect the compound's solubility, permeability, and overall pharmacokinetic profile. The specific physical properties, such as melting point, solubility, and stability, would require empirical determination to fully understand the compound's behavior in various environments.

科学的研究の応用

Synthesis of Pyrimido[5,4-b]indole Derivatives

Research into the synthesis of 5H-pyrimido[5,4-b]indole derivatives reveals the potential for diverse biological activities. These derivatives are synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates with various reagents, including aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to compounds with potential pharmaceutical applications. The reactions yield 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, among others, showcasing the chemical versatility of pyrimido[5,4-b]indole scaffolds for further exploration in drug development (Shestakov et al., 2009).

Discovery of New Glutarimide Derivatives from Marine Sources

In the exploration of natural products, new glutarimide derivatives have been discovered from marine sponge-derived Streptomyces anulatus S71, including compounds with the 3,5-dimethylphenyl group. These findings highlight the marine environment as a rich source of novel compounds with potential for pharmaceutical development. The structure elucidation of these compounds, including 3-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl] glutarimide (actiphenol), underscores the importance of marine biodiversity in the search for new bioactive substances (Sun et al., 2014).

Heterocyclic Systems with Pyrimidine Nucleus

The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives demonstrates a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. These findings underscore the therapeutic potential of pyrimidine nucleus-containing compounds, opening avenues for the development of new drugs with enhanced efficacy and specificity (Bassyouni & Fathalla, 2013).

Chemokine Receptor Inhibition for Dermatological Conditions

The discovery of potent and selective inhibitors of the chemokine receptor CCR10, such as N-Arylsulfonyl-α-amino carboxamides, demonstrates significant progress in the development of new therapeutic agents for dermatological inflammatory conditions. These compounds offer a new approach to treating diseases by modulating the immune response, highlighting the role of targeted therapy in managing complex diseases (Abeywardane et al., 2016).

Development of FLAP Inhibitors for Asthma Management

The development of potent FLAP inhibitors like AM803 showcases the ongoing efforts to discover new therapeutic agents for managing asthma. By inhibiting the 5-lipoxygenase-activating protein, these compounds aim to reduce the inflammatory response associated with asthma, providing a potential new treatment strategy for patients. The preclinical and clinical studies of such inhibitors underscore the importance of targeting inflammatory pathways in the development of asthma therapeutics (Stock et al., 2011).

特性

IUPAC Name |

3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2S/c1-16-8-10-29(11-9-16)22(31)15-33-26-28-23-20-6-4-5-7-21(20)27-24(23)25(32)30(26)19-13-17(2)12-18(3)14-19/h4-7,12-14,16,27H,8-11,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAAMDSHJMVAMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

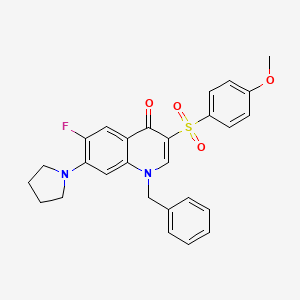

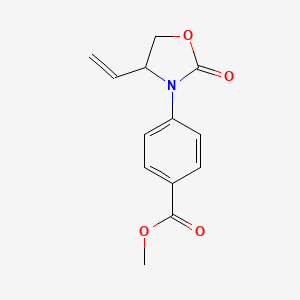

![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)

![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

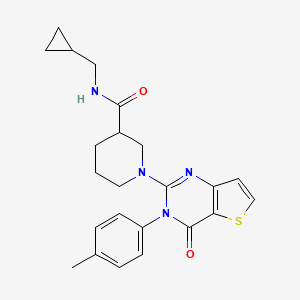

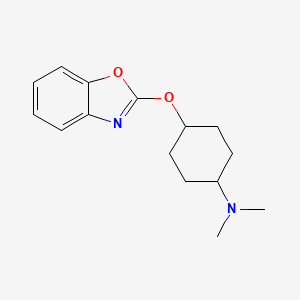

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2530676.png)

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

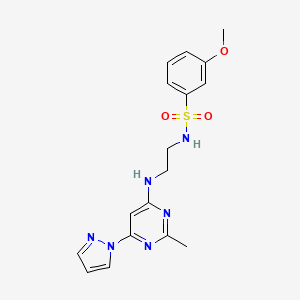

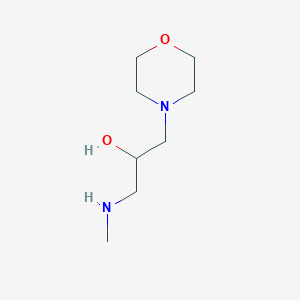

![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)